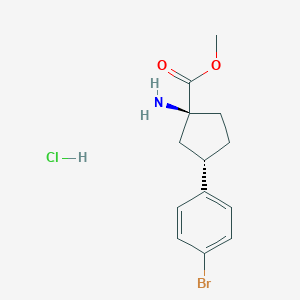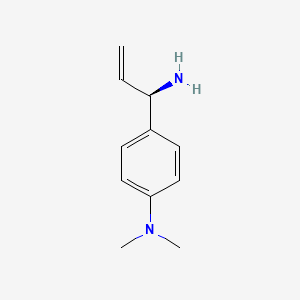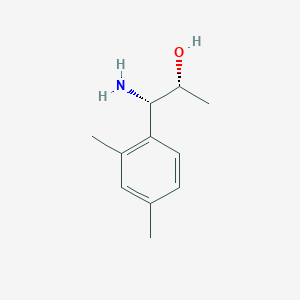
Methyl (1S,3S)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (1S,3S)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate hcl is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a bromophenyl group attached to a cyclopentane ring, which is further substituted with an amino group and a carboxylate ester.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1S,3S)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate hcl typically involves multi-step organic reactions. The initial step often includes the formation of the cyclopentane ring, followed by the introduction of the bromophenyl group through electrophilic aromatic substitution. The amino group is then introduced via nucleophilic substitution, and the final step involves esterification to form the carboxylate ester. The hydrochloride salt is formed by treating the compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to a more sustainable and scalable production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (1S,3S)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate hcl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The amino group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted cyclopentane derivatives, which can be further utilized in different chemical syntheses.
Aplicaciones Científicas De Investigación
Methyl (1S,3S)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate hcl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of Methyl (1S,3S)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate hcl involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the amino group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (1S,3S)-1-amino-3-(4-chlorophenyl)cyclopentane-1-carboxylate hcl
- Methyl (1S,3S)-1-amino-3-(4-fluorophenyl)cyclopentane-1-carboxylate hcl
Uniqueness
Methyl (1S,3S)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate hcl is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and biological activity compared to its chloro- and fluoro- analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C13H17BrClNO2 |
|---|---|
Peso molecular |
334.63 g/mol |
Nombre IUPAC |
methyl (1S,3S)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H16BrNO2.ClH/c1-17-12(16)13(15)7-6-10(8-13)9-2-4-11(14)5-3-9;/h2-5,10H,6-8,15H2,1H3;1H/t10-,13-;/m0./s1 |
Clave InChI |
DXLOKEVVKYIAPJ-VVBGOIRUSA-N |
SMILES isomérico |
COC(=O)[C@@]1(CC[C@@H](C1)C2=CC=C(C=C2)Br)N.Cl |
SMILES canónico |
COC(=O)C1(CCC(C1)C2=CC=C(C=C2)Br)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl (S)-2-((2-amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)pentanoate](/img/structure/B13046905.png)
![methyl (1S,2S,3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13046932.png)
![3-Iodo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B13046937.png)






![4-Chloro-2,3-dihydrofuro[2,3-B]pyridine](/img/structure/B13046963.png)




